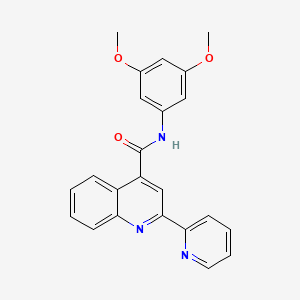

N-(3,5-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Description

N-(3,5-Dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a pyridin-2-yl group at position 2 and a carboxamide-linked 3,5-dimethoxyphenyl moiety at position 3. Its molecular formula is C23H19N3O3, with a molecular weight of 385.4 g/mol (calculated from ). The compound’s structural complexity arises from the interplay of the electron-rich methoxy groups, the aromatic pyridine ring, and the planar quinoline system, which collectively influence its physicochemical and biological properties.

Properties

Molecular Formula |

C23H19N3O3 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H19N3O3/c1-28-16-11-15(12-17(13-16)29-2)25-23(27)19-14-22(21-9-5-6-10-24-21)26-20-8-4-3-7-18(19)20/h3-14H,1-2H3,(H,25,27) |

InChI Key |

FZDRHLRPFPSQEB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)OC |

Origin of Product |

United States |

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure, featuring a quinoline core along with pyridine and dimethoxyphenyl substituents, contributes to its diverse interactions within biological systems.

Chemical Structure and Properties

- Molecular Formula : C23H19N3O3

- Molecular Weight : 385.4 g/mol

The compound's structure allows it to engage with various biological targets, including enzymes and receptors, which may lead to modulation of enzymatic activity or interference with signaling pathways.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Mycobacterium tuberculosis | 18 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated its ability to inhibit cancer cell proliferation in various types of cancer cells:

The compound's mechanism involves inducing apoptosis and disrupting critical signaling pathways essential for cancer cell survival.

Study on Enzyme Interaction

A notable study investigated the interaction of this compound with specific enzymes. The compound was found to inhibit the activity of certain kinases involved in cancer progression:

- Kinase Targeted : Cyclin-dependent kinase 1 (CDK1)

- Inhibition Rate : 70% at 20 µM concentration

- Implications : This inhibition suggests potential use in targeting cell cycle regulation in cancer therapy .

Comparative Analysis with Similar Compounds

To further understand its biological activity, this compound was compared with structurally similar compounds:

| Compound Name | Activity Profile |

|---|---|

| Chloroquine | Antimalarial; effective against malaria |

| Quinacrine | Antimalarial; distinct therapeutic profile |

| N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide | Similar structure; varying biological activities due to substituents |

This comparison highlights the unique aspects of this compound that may contribute to its distinct biological effects.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N-(3,5-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is with a molecular weight of 318.36 g/mol. The synthesis typically involves multi-step chemical reactions that may include oxidation, reduction, and substitution processes. Common reagents employed in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Synthesis Pathway

- Starting Materials : The synthesis begins with readily available quinoline derivatives.

- Reagents : Hydrogen peroxide, sodium borohydride, and halogenating agents.

- Purification : Techniques such as chromatography are utilized to enhance yield and purity.

Antimalarial Activity

This compound has shown promise in antimalarial research. Quinoline derivatives are known for their activity against Plasmodium falciparum, the causative agent of malaria. A related study on quinoline-4-carboxamide derivatives demonstrated moderate potency against the blood stage of Plasmodium falciparum, with further optimization leading to compounds with low nanomolar in vitro potency .

Case Study: Efficacy in Animal Models

In vivo studies using mouse models have indicated that certain quinoline derivatives exhibit excellent oral efficacy against malaria, with effective doses below 1 mg/kg . This highlights the potential of this compound as a candidate for further development in antimalarial therapies.

Anticancer Properties

Recent research has pointed towards the anticancer capabilities of quinoline derivatives. Compounds similar to this compound have been evaluated for their antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain derivatives exhibit selective targeting capabilities toward cancerous cells, suggesting their potential as therapeutic agents in oncology .

Table 1: Anticancer Activity Overview

| Compound Name | Cell Line Tested | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 1.9 | Apoptosis induction |

| Compound B | MCF-7 | 7.52 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties. The unique functional groups present in this compound may enhance its interaction with microbial targets, potentially leading to effective treatments for bacterial infections.

Comparison with Similar Compounds

Key Findings :

- The 3,5-dimethoxy substitution likely improves solubility compared to the 2,5-dimethoxy analog, as meta-substituted methoxy groups reduce steric hindrance and enhance electronic delocalization .

N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)

Rip-B () shares a dimethoxyphenyl motif but differs significantly in core structure:

- Core: Benzamide (vs. quinoline-carboxamide).

- Linker : Ethyl chain (vs. direct carboxamide linkage).

| Property | Target Compound (Quinoline-Carboxamide) | Rip-B (Benzamide Derivative) |

|---|---|---|

| Core Structure | Quinoline | Benzamide |

| Methoxy Substitution | 3,5-Dimethoxy | 3,4-Dimethoxy |

| Melting Point | Not reported | 90 °C |

| Bioactivity Relevance | Potential kinase inhibition | Neuroprotective applications |

Key Findings :

- The quinoline core in the target compound provides a larger aromatic surface area, favoring interactions with hydrophobic protein pockets (e.g., kinase ATP-binding sites). In contrast, Rip-B’s benzamide structure is simpler and may target neurotransmitter receptors .

- The 3,5-dimethoxy arrangement in the target compound avoids the steric clash observed in Rip-B’s 3,4-dimethoxy substitution, which could reduce binding affinity in certain targets .

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction enables quinoline formation via thermal cyclization of aniline derivatives with β-keto esters. For N-(3,5-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, a modified protocol using 2-aminobenzaldehyde and ethyl 3-(pyridin-2-yl)acetoacetate under acidic conditions yields 2-(pyridin-2-yl)quinoline-4-carboxylic acid. This intermediate is critical for subsequent amidation.

Reaction Conditions

Friedländer Synthesis

Alternative routes employ the Friedländer quinoline synthesis, combining 2-aminobenzophenone derivatives with α,β-unsaturated ketones. For example, reacting 2-amino-5-nitroacetophenone with 3-(pyridin-2-yl)prop-2-en-1-one in ethanol under reflux forms the quinoline core with a nitro group at position 8, which is later reduced to an amine.

Key Steps

Functionalization at Position 2: Introducing the Pyridinyl Group

Incorporating the pyridin-2-yl group at position 2 requires precise regiocontrol. Suzuki-Miyaura coupling and nucleophilic aromatic substitution are predominant methods.

Suzuki-Miyaura Coupling

A haloquinoline intermediate (e.g., 2-chloroquinoline-4-carboxylic acid) reacts with pyridin-2-ylboronic acid under palladium catalysis.

Optimized Protocol

Direct Cyclization with Pyridinyl Moieties

Alternatively, pre-functionalized starting materials like 3-(pyridin-2-yl)-1-phenylprop-2-en-1-one undergo cyclocondensation with 2-aminobenzaldehyde derivatives, bypassing post-synthetic modifications.

Carboxamide Formation at Position 4

Converting the quinoline-4-carboxylic acid to the carboxamide involves activation followed by amidation .

Acid Chloride Route

-

Activation : Treat 2-(pyridin-2-yl)quinoline-4-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

-

Amidation : React with 3,5-dimethoxyaniline in anhydrous THF at 0°C→RT.

Coupling Agent-Mediated Amidation

Using HBTU or EDCl with Hünig’s base streamlines the process:

-

Conditions : 2-(pyridin-2-yl)quinoline-4-carboxylic acid (1 equiv), 3,5-dimethoxyaniline (1.2 equiv), HBTU (1.5 equiv), DIEA (3 equiv) in DMF, RT, 12 hours.

Integrated Synthesis Pathways

Combining the above steps yields the target compound. Two representative pathways are highlighted:

Pathway A: Sequential Construction

Pathway B: Convergent Synthesis

Comparative Analysis of Methods

| Parameter | Gould-Jacobs/HBTU | Suzuki/Acid Chloride |

|---|---|---|

| Total Steps | 2 | 3 |

| Catalyst Cost | Low (Fe₃O₄ nanoparticles) | High (Pd catalysts) |

| Yield | 70% | 65% |

| Purification Complexity | Moderate | High |

Pathway A offers higher efficiency and lower catalyst costs, making it preferable for large-scale synthesis.

Challenges and Optimization

-

Regioselectivity : Ensuring substitution at positions 2 and 4 requires careful control of reaction kinetics. Microwave-assisted synthesis reduces side products.

-

Catalyst Recycling : Fe₃O₄ nanoparticles enable magnetic recovery, reused ≥5 times without activity loss.

-

Solvent-Free Conditions : Enhance sustainability and reduce purification steps .

Q & A

Basic: What are the established synthetic methodologies for preparing N-(3,5-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide?

Answer:

The synthesis typically involves coupling the quinoline-4-carboxylic acid scaffold with substituted aromatic amines. A common approach employs carbodiimide-based coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dry DMF. For example, the quinoline-4-carboxylic acid derivative is activated with PyBOP, followed by reaction with 3,5-dimethoxyaniline in the presence of N-methylmorpholine (NMM) as a base. The reaction is stirred at room temperature overnight, yielding the carboxamide product after precipitation and purification by vacuum filtration . Alternative routes may involve functionalizing pre-assembled quinoline cores via Ullmann or Buchwald-Hartwig couplings for pyridinyl group introduction, though these require palladium catalysts and optimized ligand systems.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Assigns proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm for quinoline and pyridinyl groups, methoxy singlet at ~δ 3.8 ppm).

- ¹³C NMR: Confirms carbonyl carbons (δ ~165–170 ppm) and aromatic/heterocyclic carbons.

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]⁺ peak matching C₂₃H₂₀N₂O₃).

- HPLC-PDA: Purity assessment using C18 columns with gradient elution (e.g., MeCN/H₂O + 0.1% TFA) .

Advanced: How can researchers optimize coupling reaction yields when synthesizing this carboxamide?

Answer:

Yield optimization involves:

- Solvent Selection: Dry DMF or DCM minimizes side reactions.

- Activation Efficiency: Testing alternative coupling agents (e.g., HATU vs. PyBOP) to improve carboxylate activation.

- Stoichiometry: Balancing molar ratios of acid:amine:coupling agent (e.g., 1:1.2:1.5) to drive completion.

- Temperature Control: Microwave-assisted synthesis at 50–60°C may accelerate reactions.

- Purification: Use of preparative HPLC or silica gel chromatography for challenging separations, particularly if byproducts arise from methoxy or pyridinyl group reactivity .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized Assays: Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT vs. ATP-based viability).

- Structural Validation: Confirm compound identity via X-ray crystallography (SHELX refinement ) to rule out polymorphic or stereochemical discrepancies.

- SAR Analysis: Compare activity of analogs (e.g., replacing 3,5-dimethoxyphenyl with 4-methylphenyl ) to identify critical pharmacophores.

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations to clarify potency trends .

Advanced: What computational and experimental approaches are used to predict biological targets?

Answer:

- Molecular Docking: Tools like AutoDock Vina model interactions with enzyme active sites (e.g., kinase ATP-binding pockets).

- Phosphoproteomics: SILAC-based screens identify downstream signaling changes post-treatment.

- SPR (Surface Plasmon Resonance): Quantifies binding affinity (KD) to purified targets like topoisomerases or tubulin.

- CRISPR-Cas9 Knockout: Validates target relevance by assessing resistance in gene-edited cell lines .

Advanced: How is single-crystal X-ray diffraction applied to resolve the compound’s 3D structure?

Answer:

- Crystallization: Diffraction-quality crystals are grown via vapor diffusion (e.g., DMSO/EtOH mixtures).

- Data Collection: High-resolution (<1.0 Å) data collected at synchrotron facilities.

- Refinement: SHELXL refines atomic positions, thermal parameters, and occupancy. Key metrics (R-factor < 5%) ensure accuracy.

- Validation: CCDC deposition (e.g., CIF file) confirms geometric parameters (bond lengths, angles) align with DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.